molecular formula C17H19N3OS B1225597 1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea

1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea

Cat. No. B1225597
M. Wt: 313.4 g/mol
InChI Key: QXYXJIFTKRIAAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea is a diarylmethane.

Scientific Research Applications

Organic Synthesis Applications

  • Microwave Irradiation Technique : Thiourea derivatives have been synthesized using microwave irradiation, enhancing yields and efficiency. For example, derivatives like 1-ethyl-1-(2-hydroxy-ethyl)-3-naphthalen-1-yl-iourea show significant yield improvement with microwave techniques compared to traditional reflux methods (Ahyak et al., 2016).
  • Conjugate Addition of Ketones : Primary amine-thiourea derivatives have been shown to be highly effective catalysts for the enantioselective addition of ketones to nitroalkenes, indicating their utility in asymmetric synthesis (Huang & Jacobsen, 2006).

Medicinal Chemistry Applications

  • Antimicrobial and Antioxidant Activities : Certain thiourea derivatives demonstrate antimicrobial and antioxidant activities. For instance, some synthesized thiazolopyrimidine derivatives have shown moderate to good efficacy in these areas (Youssef & Amin, 2012).
  • Antiradical and Anti-inflammatory Activities : Ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates, a class of compounds synthesized through recyclization, have shown significant antiradical and anti-inflammatory properties (Zykova et al., 2016).

Material Science Applications

  • Metal Ion Sensor : Thiourea compounds have been developed as ionophores for metal ion sensors, showing effective binding for specific metal ions like Hg²⁺ (Ngah et al., 2018).
  • Polymorphism in Pharmaceuticals : Thiourea derivatives play a role in studying polymorphism in pharmaceutical compounds, which is crucial for understanding drug stability and efficacy (Vogt et al., 2013).

properties

Product Name

1-Ethyl-3-[(1-oxo-2,2-diphenylethyl)amino]thiourea

Molecular Formula

C17H19N3OS

Molecular Weight

313.4 g/mol

IUPAC Name

1-[(2,2-diphenylacetyl)amino]-3-ethylthiourea

InChI

InChI=1S/C17H19N3OS/c1-2-18-17(22)20-19-16(21)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,19,21)(H2,18,20,22)

InChI Key

QXYXJIFTKRIAAK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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